1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole is a complex organophosphorus compound known for its unique structural and chemical properties. This compound features a phosphole ring, which is a five-membered ring containing phosphorus, and is substituted with a 3,5-di-tert-butylphenyl group and a 3,6,6-trimethyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole typically involves the following steps:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphole compound.
From Metallated Phosphines: Metallated phosphines can be used as intermediates in the synthesis of phosphole derivatives.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the phosphole ring.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phospholes.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another route to synthesize phosphole derivatives.
Chemical Reactions Analysis
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Coupling Reactions: Carbon-phosphorus coupling reactions can be used to form new phosphole derivatives.
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents . The major products formed from these reactions are typically phosphine oxides, substituted phospholes, and coupled phosphole derivatives .
Scientific Research Applications
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole involves its interaction with molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers in catalytic processes . Its bulky tert-butyl groups provide steric protection, influencing the reactivity and stability of the compound . The phosphole ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .
Comparison with Similar Compounds
1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole can be compared with other similar compounds, such as:
- 3-Methyl-1-(2,4,6-tri-tert-butylphenyl)phosphole
- 1-Bis(trimethylsilyl)methyl-3,5-trimethylsilyl-1H-1,2,4-triphosphole
- 1-(2,4,6-Tri-tert-butylphenyl)-1H-1,2-diphosphole
These compounds share similar structural features, such as the presence of bulky tert-butyl groups and phosphole rings. this compound is unique due to its specific substitution pattern and the presence of a trimethyl group on the phosphole ring, which can influence its reactivity and applications .
Properties
CAS No. |
232923-66-9 |
---|---|
Molecular Formula |
C24H39P |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(3,5-ditert-butylphenyl)-3,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]phosphole |
InChI |
InChI=1S/C24H39P/c1-16-15-25(21-20(16)10-11-24(21,8)9)19-13-17(22(2,3)4)12-18(14-19)23(5,6)7/h12-14,16,20-21H,10-11,15H2,1-9H3 |
InChI Key |
LTXIQCIVTVZGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(C2C1CCC2(C)C)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.